N-(3-Methylbutyl)hexan-1-amine
Description
N-(3-Methylbutyl)hexan-1-amine is a secondary amine characterized by a hexyl chain (C₆H₁₃) and a 3-methylbutyl substituent (C₅H₁₁) attached to the nitrogen atom. Its structure combines a linear aliphatic chain with a branched alkyl group, influencing its physicochemical properties, such as solubility, boiling point, and reactivity. For instance, secondary amines like N-(4-(trifluoromethyl)benzyl)hexan-1-amine () and N-(1-phenylethyl)hexan-1-amine () highlight the role of substituents in modulating properties such as polarity and steric effects .
Properties
CAS No. |
78579-60-9 |
|---|---|
Molecular Formula |
C11H25N |
Molecular Weight |
171.32 g/mol |
IUPAC Name |
N-(3-methylbutyl)hexan-1-amine |
InChI |
InChI=1S/C11H25N/c1-4-5-6-7-9-12-10-8-11(2)3/h11-12H,4-10H2,1-3H3 |
InChI Key |
PQLZIHIKBARHEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Methylbutyl)hexan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of 3-methylbutyl bromide with hexylamine in the presence of a base like sodium hydroxide can yield this compound .
Another method involves the reduction of nitriles using reducing agents such as lithium aluminum hydride (LiAlH4). For example, the reduction of 3-methylbutylhexanenitrile can produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors and optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylbutyl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: Amines can be oxidized to form nitroso compounds, nitro compounds, or amine oxides.
Reduction: Reduction of amines can lead to the formation of primary, secondary, or tertiary amines.
Substitution: Amines can undergo nucleophilic substitution reactions, where the amine group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
N-(3-Methylbutyl)hexan-1-amine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: Amines play a crucial role in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: The compound is used in the development of novel drugs, such as receptor ligands and enzyme inhibitors.
Industry: Amines are utilized in the production of polymers, catalysts, and functional materials.
Mechanism of Action
The mechanism of action of N-(3-Methylbutyl)hexan-1-amine involves its interaction with molecular targets and pathways. Amines can act as nucleophiles, participating in various chemical reactions. They can also form hydrogen bonds and coordinate with metal ions, influencing their reactivity and biological activity .
Comparison with Similar Compounds
Structural Analogues with Aromatic Substituents
Compounds such as N-(4-(Trifluoromethyl)benzyl)hexan-1-amine () and N-[1-(4-methoxyphenyl)ethyl]hexan-1-amine () feature aromatic substituents instead of the aliphatic 3-methylbutyl group. Key differences include:
- Physical Properties : Aromatic substituents increase molecular weight and introduce π-π interactions, leading to higher boiling points and lower volatility compared to the aliphatic target compound. For example, N-(4-fluorobenzyl)hexan-1-amine () has a molecular weight of 209 g/mol, while N-(3-methylbutyl)hexan-1-amine would have a lower molecular weight (~185 g/mol) due to the absence of aromatic rings .
- Reactivity : Aromatic amines participate in electrophilic substitution reactions, whereas the target compound’s aliphatic structure favors alkylation or oxidation reactions.
Branching Effects in Aliphatic Amines
The 3-methylbutyl group introduces branching, which reduces surface area and weakens intermolecular forces. This is evident in thermodynamic studies (), where branched amines like N-butylbutan-1-amine exhibit lower excess relative permittivity (εᵣᴱ) compared to linear analogues, suggesting reduced polarity and dipole alignment . Similarly, this compound is expected to have a lower boiling point and higher hydrophobicity than its linear counterpart, N-hexylhexan-1-amine.
N-Methylated Amines
N-Methylamines () such as N-methyl-N-benzyl-methanamine demonstrate reduced basicity due to the electron-donating methyl group. In contrast, the 3-methylbutyl substituent in the target compound likely enhances basicity by providing inductive electron-donating effects while introducing steric hindrance. This trade-off influences nucleophilicity and catalytic applications .
Stereochemical Variants
Compounds like 10-R(R)-(+)-N-(1-phenylethyl)hexan-1-amine () highlight the role of chirality in biological activity and synthesis. While the target compound lacks chiral centers, stereochemical complexity in analogues can dictate their use in enantioselective catalysis or pharmaceuticals .
Functional Group Variations
- Amides vs. Amines : N-(3-Methylbutyl)propanamide () and N-(3-methylbutyl)isobutyramide () are amides with lower basicity and higher stability due to resonance stabilization. In contrast, the target amine’s NH group is more nucleophilic and reactive .
- Imines : (E)-N-(3-methylbutyl)-1-(pyridin-3-yl)methanimine () shares the 3-methylbutyl group but features an imine bond, which is prone to hydrolysis. This contrasts with the amine’s stability under acidic conditions .
Data Tables
Table 1: Key Properties of Selected Amines
| Compound | Molecular Weight (g/mol) | Functional Group | Substituent Type | Notable Properties |
|---|---|---|---|---|
| This compound | ~185 | Secondary amine | Branched aliphatic | High hydrophobicity, moderate basicity |
| N-(4-Fluorobenzyl)hexan-1-amine | 209 | Secondary amine | Aromatic | Higher boiling point, aromatic reactivity |
| N-Methyl-N-benzyl-methanamine | 135 | Tertiary amine | Aromatic | Reduced basicity, steric hindrance |
| N-(3-Methylbutyl)propanamide | 157 | Amide | Branched aliphatic | Resonance stabilization, low reactivity |
Table 2: Spectral Comparison (¹H NMR)
*Inferred from analogous compounds in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
